

Application Notes and Protocols: Lys-Conopressin-G for Vasopressin/Oxytocin Signaling Research

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Compound of Interest

Compound Name: Lys-Conopressin-G

Cat. No.: B12381924

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Introduction

Lys-Conopressin-G is a nonapeptide originally isolated from the venom of the marine cone snail, *Conus imperialis*.^{[1][2][3]} Structurally, it is a homolog of the vertebrate neurohypophysial hormones arginine vasopressin (AVP) and oxytocin (OT), differing by only a few amino acids.^{[4][5]} This structural similarity allows **Lys-Conopressin-G** to interact with vasopressin and oxytocin receptors, making it a valuable pharmacological tool for studying the complex signaling pathways governed by these systems. Its unique properties can help elucidate receptor subtype selectivity, structure-activity relationships, and the physiological roles of vasopressin and oxytocin signaling in various biological processes.

These application notes provide a summary of **Lys-Conopressin-G**'s pharmacological profile and detailed protocols for its use in key in vitro assays.

Biochemical and Pharmacological Profile

Lys-Conopressin-G shares the characteristic cyclic structure of the vasopressin/oxytocin family, created by a disulfide bond between two cysteine residues. The key differences in its amino acid sequence compared to arginine vasopressin and oxytocin are highlighted below.

Table 1: Amino Acid Sequence Comparison

Peptide	Amino Acid Sequence
Lys-Conopressin-G	Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH ₂
Arginine Vasopressin (AVP)	Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH ₂
Oxytocin (OT)	Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH ₂
Residues are connected by a disulfide bridge between Cys ¹ and Cys ⁶ . Differences from Lys-Conopressin-G are bolded.	

Receptor Interaction and Activity

Lys-Conopressin-G primarily interacts with vasopressin receptors (V1a, V2) and can also show activity at the oxytocin receptor (OTR). It generally acts as an agonist, initiating downstream intracellular signaling cascades upon receptor binding. The following table summarizes reported functional data for a related peptide, conopressin-G, which provides insight into its activity profile.

Table 2: Conopressin-G Receptor Activation (EC₅₀ Values)

Receptor	Species	EC ₅₀ (nM)
V1a Receptor (V1aR)	Human	52 - 123
V1b Receptor (V1bR)	Human	52 - 123
V2 Receptor (V2R)	Human	300
V1a-like Receptor 1 (V1a1R)	Zebrafish	10
V2 Receptor (V2R)	Zebrafish	>10,000

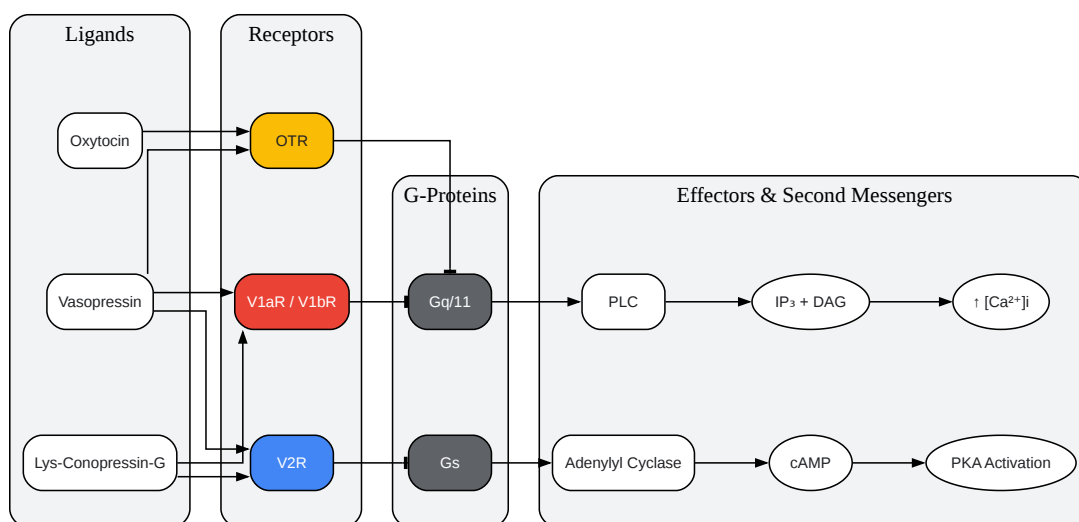
Data is for Conopressin-G as reported in scientific literature. EC₅₀ represents the concentration of the peptide that provokes a response halfway between the baseline and maximum response.

Vasopressin and Oxytocin Signaling Pathways

Vasopressin and oxytocin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different G-protein subtypes.

- **V1a and V1b Receptors:** Primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP_3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ($[Ca^{2+}]_i$) and activation of Protein Kinase C (PKC).
- **V2 Receptors:** Primarily couple to Gs proteins, which activate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels and activate Protein Kinase A (PKA).
- **Oxytocin Receptors (OTR):** Predominantly couple to Gq/11 proteins, similar to V1 receptors, leading to increased intracellular calcium.

The diagram below illustrates these primary signaling cascades.



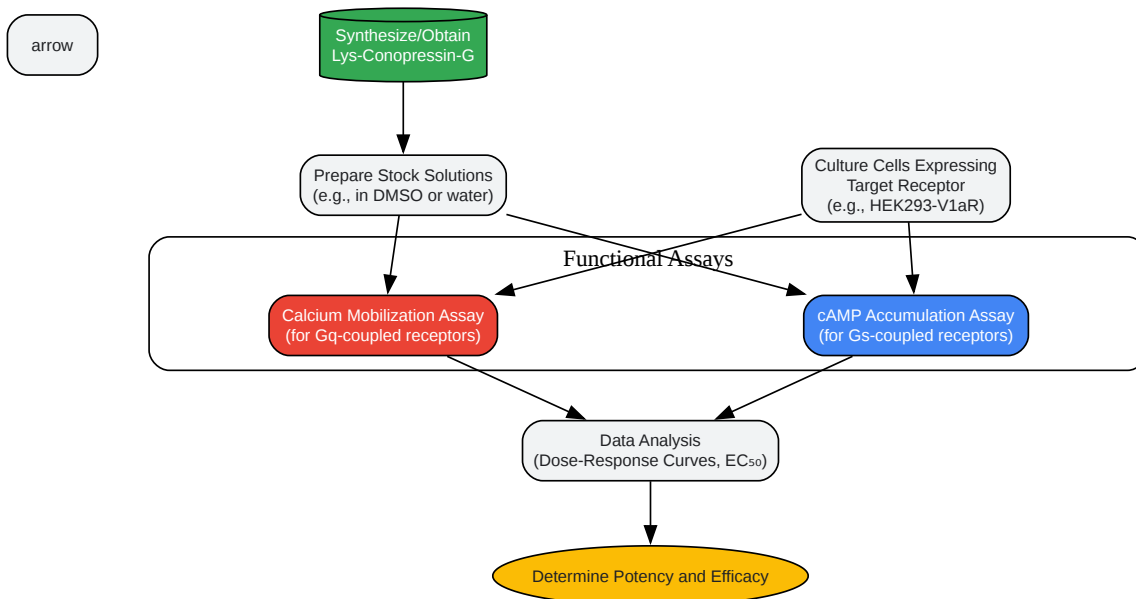
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Vasopressin/Oxytocin Receptor Signaling Pathways.

Experimental Protocols

Lys-Conopressin-G can be used to characterize receptor pharmacology and screen for novel drug candidates. Below are standard protocols for key functional assays.

The general workflow for characterizing the activity of **Lys-Conopressin-G** on a specific receptor is outlined below.



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